
h-89
描述
h-89 is a synthetic compound known for its role as a protein kinase inhibitor. It is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit protein kinase A (PKA), which is involved in various cellular processes such as metabolism, gene expression, and cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of h-89 involves multiple steps. One common method includes the reaction of isoquinoline-5-sulfonyl chloride with N-methylethylenediamine to produce an intermediate compound. This intermediate is then reacted with 1-(4-bromophenyl)-1-propen-3-yl bromide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
h-89 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the sulfonamide group .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include isoquinoline-5-sulfonyl chloride, N-methylethylenediamine, and 1-(4-bromophenyl)-1-propen-3-yl bromide. The reactions are typically carried out under controlled conditions with specific temperatures and solvents to ensure the desired product is obtained .
Major Products Formed
The major product formed from the synthesis of this compound is this compound itself. Other by-products may include unreacted starting materials and side products from incomplete reactions .
科学研究应用
2.1. Cellular Signaling Studies
H-89 is extensively utilized in studies focused on cellular signaling pathways. It is particularly useful in examining the role of PKA in cellular processes such as apoptosis, proliferation, and metabolism. For instance:
- Inhibition of PKA Activity : Researchers have employed this compound to elucidate the regulatory role of PKA in different cell types. In PKA-null cells, this compound was shown to affect the phosphoproteome significantly, indicating its action beyond PKA inhibition .
2.2. Drug Development
The compound serves as a scaffold for designing new kinase inhibitors with improved selectivity profiles. Its structure has facilitated the development of derivatives targeting other kinases like Akt, which is crucial in cancer therapy .
2.3. Neuropharmacology
In neuropharmacological studies, this compound has demonstrated potential effects on seizure thresholds and morphine withdrawal symptoms in animal models. These findings suggest its utility in exploring therapeutic avenues for neurological disorders .
Case Studies
Implications for Future Research
The multifaceted applications of this compound highlight its potential as a versatile research tool. Future studies could further explore:
- Selective Kinase Inhibition : Investigating modifications to enhance selectivity towards specific kinases while minimizing off-target effects.
- Therapeutic Uses : Expanding research into its role in treating neurological disorders and other diseases where PKA and related kinases are implicated.
- Pharmacodynamics : Understanding the pharmacokinetics and dynamics of this compound to optimize dosing strategies for potential clinical applications.
作用机制
The compound exerts its effects by inhibiting protein kinase A (PKA). It binds to the catalytic subunit of PKA, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth, metabolism, and gene expression . The molecular targets include the cAMP-dependent protein kinase catalytic subunit alpha and other related kinases .
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)isoquinoline-5-sulfonamide: Another protein kinase inhibitor with a similar structure but lacks the bromocinnamyl group.
N-(2-(4-bromocinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide: A methylated derivative with similar inhibitory properties but different pharmacokinetic profiles.
Uniqueness
h-89 is unique due to its specific structure, which allows for effective inhibition of protein kinase A. The presence of the bromocinnamyl group enhances its binding affinity and specificity compared to other similar compounds .
生物活性
H-89 is a potent and selective inhibitor of protein kinase A (PKA) that has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, highlighting its mechanisms, case studies, and research findings.
This compound exerts its primary effect by inhibiting PKA, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. Beyond PKA inhibition, this compound has been shown to affect multiple other kinases, indicating a broader impact on cellular signaling pathways.
- Inhibition of Other Kinases : Studies have demonstrated that this compound can inhibit at least eight additional kinases such as MSK1, PKBα, and ROCK2 by over 80% at concentrations of 10 µM . This suggests that the biological effects of this compound may extend beyond PKA inhibition alone.
In Vitro Studies
Numerous in vitro studies have explored the effects of this compound on various cell types:
- Human Embryonic Stem Cells (hESCs) :
- Colon Cancer Cells (Caco-2) :
- Bioluminescence Assays :
Case Study 1: Enhancement of Cytotoxic Activity
A study demonstrated that this compound enhanced the cytotoxic activity of CD22-targeting radioimmunotherapy (RIT) against acute lymphoblastic leukemia (ALL) cell lines. The compound increased the efficacy of RIT by enhancing ADP-ribosylation processes and reducing MCL1 levels, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Effects on Phosphorylation
Research involving phosphoproteomics revealed that this compound caused extensive changes in the phosphorylation landscape of PKA-null cells. This highlights the compound's ability to influence cellular signaling pathways beyond its primary target .
Summary of Biological Activities
Cell Type | Effect of this compound | Mechanism |
---|---|---|
Human Embryonic Stem Cells | Increased survival and clonogenicity | Inhibition of PKA and ROCK pathways |
Colon Cancer Cells | Induced morphological transformation; inhibited growth | Activation of Akt/PKB pathway |
ALL Cell Lines | Enhanced cytotoxic activity with RIT | Increased ADP-ribosylation; reduced MCL1 |
属性
IUPAC Name |
N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOGQJVGPIKAM-WTVBWJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of H-89?
A1: this compound is widely recognized as a potent and selective inhibitor of protein kinase A (PKA). [, , , , , , , , , , ]
Q2: How does this compound interact with PKA?
A2: this compound exerts its inhibitory effect by competitively binding to the ATP-binding site of PKA, thereby preventing the phosphorylation of downstream substrates. [, , , ]
Q3: Does this compound exclusively inhibit PKA?
A3: While this compound demonstrates high selectivity for PKA, studies have shown that it can inhibit other kinases, albeit at higher concentrations. These include, but are not limited to, casein kinase II (CKII), ribosomal protein S6 kinase 1 (S6K1), and certain isoforms of Akt. [, , , ]
Q4: What are the downstream consequences of this compound-mediated PKA inhibition?
A4: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific signaling pathways involved. Some documented effects include:
- Reduced phosphorylation of phospholamban, leading to altered calcium handling in cardiac myocytes. []
- Inhibition of CREB phosphorylation, affecting gene transcription and cellular responses. [, , ]
- Suppression of acetylcholine release from the myenteric plexus. []
- Impaired spatial memory acquisition in rats. [, , ]
- Alterations in cell proliferation and apoptosis. [, ]
Q5: Are there any instances where this compound exerts effects independent of PKA inhibition?
A5: Yes, some studies suggest this compound can directly modulate ion channels, such as the Ca2+-activated K+ (BKCa) channels, independent of its PKA inhibitory activity. []
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C22H22BrN3O3S.
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 488.4 g/mol.
Q8: Is spectroscopic data for this compound available?
A8: While the provided papers do not directly present spectroscopic data, researchers can access this information from various databases and resources like PubChem and ChemSpider.
Q9: Has the stability of this compound been assessed under different conditions?
A9: The provided research highlights the use of this compound in various experimental settings, including cell culture, isolated tissue preparations, and in vivo animal models. [, , , , , , , , , , , ] This implies a degree of stability under these conditions, although specific stability data is not presented.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: The research articles primarily focus on the cellular and molecular effects of this compound, with limited information on its ADME properties. Further investigation is needed to fully understand its PK/PD profile.
Q11: What is the in vivo activity and efficacy of this compound?
A11: Several studies demonstrate the in vivo efficacy of this compound in various animal models. For instance, this compound has been shown to:
- Attenuate mechanical allodynia in a rat model of chronic constriction injury. []
- Improve post-ischemic cardiac contractile recovery and reduce infarct size in rats. []
- Reverse spatial memory retention deficits induced by this compound itself in rats. []
Q12: What cell-based assays have been used to study the effects of this compound?
A12: Researchers have employed various cell-based assays to investigate the effects of this compound, including:
- Measuring acetylcholine release from myenteric plexus preparations. []
- Assessing cell viability, cell cycle distribution, and apoptosis in cancer cell lines. [, ]
- Evaluating inflammatory cytokine secretion and expression in adipocytes. []
- Monitoring calcium signaling in cardiomyocytes. [, ]
Q13: What animal models have been used to study the effects of this compound?
A13: The provided research articles highlight the use of this compound in various animal models, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。